

# 1H NMR and 13C NMR characterization of 1-Phenylpiperidin-3-amine

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## Compound of Interest

Compound Name: *1-Phenylpiperidin-3-amine*

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An Application Note on the <sup>1</sup>H and <sup>13</sup>C NMR Characterization of **1-Phenylpiperidin-3-amine**

## Introduction

**1-Phenylpiperidin-3-amine** is a substituted piperidine derivative with potential applications in medicinal chemistry and drug development. Its structure, featuring a phenyl group attached to the piperidine nitrogen and an amine group at the 3-position, necessitates unambiguous characterization to ensure identity, purity, and conformational integrity. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules.<sup>[1][2][3]</sup> This application note provides a detailed protocol for the characterization of **1-Phenylpiperidin-3-amine** using <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy.

## Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts ( $\delta$ ) in parts per million (ppm) for **1-Phenylpiperidin-3-amine**. These predictions are based on the analysis of structurally similar compounds and established chemical shift principles. The reference standard used is Tetramethylsilane (TMS) at 0.00 ppm. The spectra are assumed to be recorded in Chloroform-d ( $\text{CDCl}_3$ ).

Table 1: Predicted <sup>1</sup>H NMR Data for **1-Phenylpiperidin-3-amine** in  $\text{CDCl}_3$

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Phenyl H (ortho)	7.25 - 7.35	m	-
Phenyl H (meta)	7.25 - 7.35	m	-
Phenyl H (para)	6.85 - 6.95	m	-
Piperidine H-2ax	3.60 - 3.70	d	~12.0
Piperidine H-2eq	2.80 - 2.90	d	~12.0
Piperidine H-6ax	3.45 - 3.55	t	~11.0
Piperidine H-6eq	2.95 - 3.05	d	~11.0
Piperidine H-3	3.10 - 3.20	m	-
Piperidine H-4, H-5	1.60 - 2.10	m	-
Amine (-NH <sub>2</sub> )	1.50	br s	-

Table 2: Predicted <sup>13</sup>C NMR Data for **1-Phenylpiperidin-3-amine** in CDCl<sub>3</sub>

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
Phenyl C (ipso)	151.0
Phenyl C (ortho)	129.5
Phenyl C (meta)	120.0
Phenyl C (para)	116.5
Piperidine C-2	55.0
Piperidine C-6	48.0
Piperidine C-3	46.5
Piperidine C-4	33.0
Piperidine C-5	25.0

# Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

## Sample Preparation

Proper sample preparation is critical for acquiring high-resolution NMR spectra.[4][5]

- Sample Weighing: Accurately weigh 5-25 mg of **1-Phenylpiperidin-3-amine** for  $^1\text{H}$  NMR and 50-100 mg for  $^{13}\text{C}$  NMR.[6]
- Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d ( $\text{CDCl}_3$ ) is a common choice for non-polar to moderately polar organic compounds.[5][6]
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[6][7]
- Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette with a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.[7]
- Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference for chemical shift calibration ( $\delta = 0.0$  ppm).[8]

## NMR Data Acquisition

These parameters are typical for a 400 MHz spectrometer and may be adjusted based on the specific instrument and sample concentration.

- $^1\text{H}$  NMR Spectroscopy:
  - Spectrometer: 400 MHz NMR Spectrometer
  - Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30')
  - Spectral Width: 12-16 ppm
  - Acquisition Time: ~4 seconds[9]

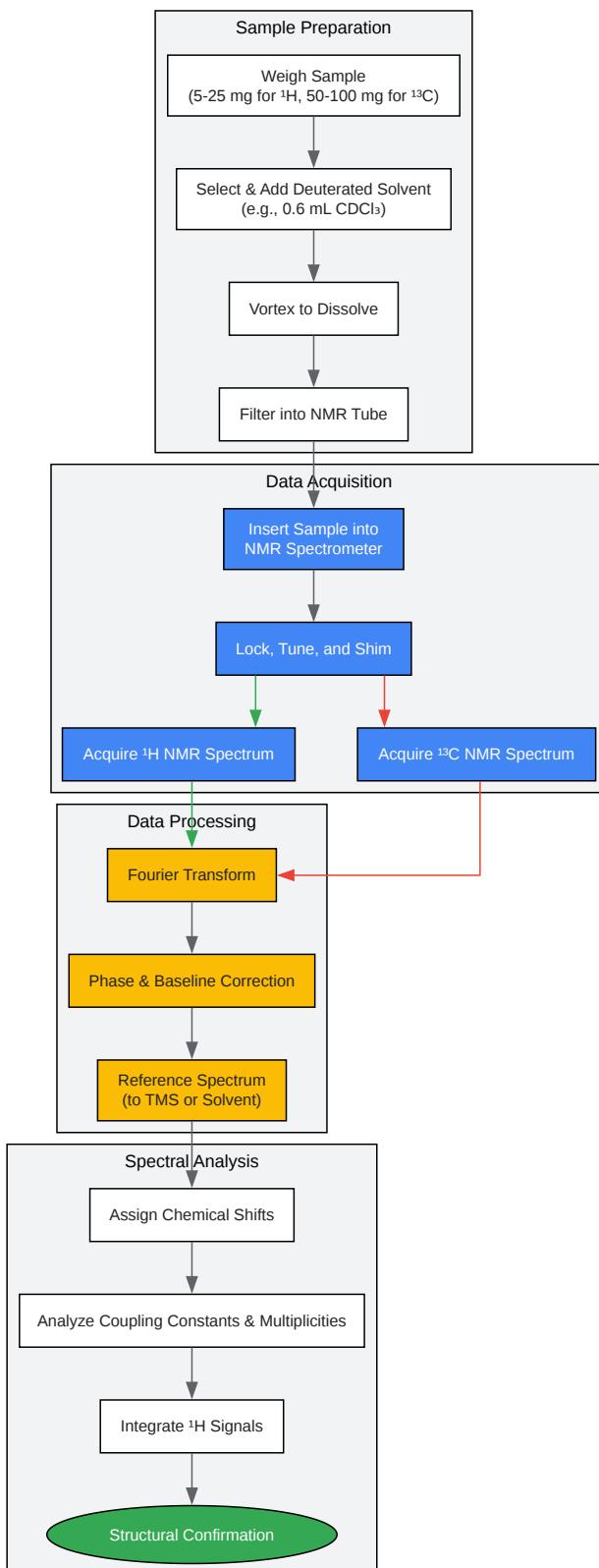
- Relaxation Delay: 1-2 seconds
- Number of Scans: 16-64 scans, depending on sample concentration
- Temperature: 298 K (25 °C)[9]
- $^{13}\text{C}$  NMR Spectroscopy:
  - Spectrometer: 100 MHz (for a 400 MHz  $^1\text{H}$  instrument)
  - Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30')
  - Spectral Width: 200-240 ppm
  - Acquisition Time: ~1-2 seconds
  - Relaxation Delay: 2 seconds
  - Number of Scans: 1024-4096 scans, as  $^{13}\text{C}$  has a much lower natural abundance than  $^1\text{H}$ .
  - Temperature: 298 K (25 °C)

## Data Processing

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.
- Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the pure absorption mode.
- Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.
- Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).[10]
- Integration: Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative ratios of the different types of protons.

## Experimental and Data Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to final structural confirmation.



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Caption: Workflow for NMR characterization of **1-Phenylpiperidin-3-amine**.

## Conclusion

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are indispensable tools for the comprehensive structural verification of **1-Phenylpiperidin-3-amine**. By following the detailed protocols for sample preparation, data acquisition, and processing outlined in this note, researchers can obtain high-quality spectra. The subsequent analysis of chemical shifts, coupling constants, and signal integrations allows for the unambiguous confirmation of the molecular structure, which is a critical step in chemical synthesis and drug discovery pipelines.

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